

3-Chloro-1-butene CAS number 563-52-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-1-butene

Cat. No.: B1220285

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-1-butene** (CAS Number: 563-52-0)

This technical guide provides a comprehensive overview of **3-Chloro-1-butene**, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and other areas of chemical synthesis. This document covers the compound's properties, synthesis, and key reactions, with a focus on detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

3-Chloro-1-butene is a colorless, flammable liquid with a pungent odor.[\[1\]](#)[\[2\]](#) It is an important unsaturated halogenated aliphatic compound used in various organic syntheses.[\[1\]](#)

Table 1: Physical and Chemical Properties of **3-Chloro-1-butene**

Property	Value	Reference
CAS Number	563-52-0	[3]
Molecular Formula	C4H7Cl	[3][4]
Molecular Weight	90.55 g/mol	[1][4]
Appearance	Clear, colorless liquid	[1][2][5]
Density	0.9 g/mL at 25 °C	[4][5][6]
Boiling Point	62-65 °C	[4][5][6]
Melting Point	-50 °C	[4][6]
Flash Point	-4 °F	[4][6]
Solubility in Water	Immiscible	[4][6]
Vapor Pressure	174 mmHg at 25 °C	[4]
Refractive Index (n _{20/D})	1.419	[4][5]
Synonyms	1-Methylallyl chloride, α-Methallyl chloride, 3-chlorobut-1-ene	[3][7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Chloro-1-butene**.

Table 2: Spectroscopic Data for **3-Chloro-1-butene**

Technique	Key Data
¹ H NMR (CDCl ₃)	δ (ppm): 1.55 (d, 3H), 4.55 (m, 1H), 5.10-5.30 (m, 2H), 5.70-5.90 (m, 1H)
¹³ C NMR (CDCl ₃)	δ (ppm): 25.0, 60.0, 117.0, 138.0
IR (Infrared)	ν (cm ⁻¹): 3080 (C-H, vinyl), 2980 (C-H, alkyl), 1640 (C=C), 920, 990 (alkene C-H bend), 750 (C-Cl)
Mass Spectrometry (MS)	m/z: 90 (M ⁺), 55 (M ⁺ - Cl)

Synthesis of 3-Chloro-1-butene

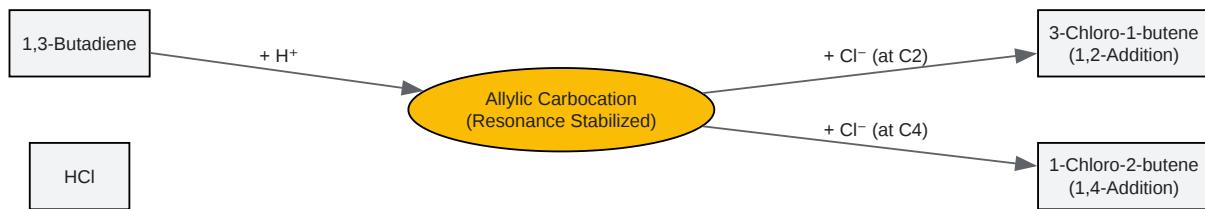
The primary industrial synthesis of **3-Chloro-1-butene** involves the hydrochlorination of 1,3-butadiene. This reaction can produce a mixture of **3-chloro-1-butene** (1,2-addition product) and 1-chloro-2-butene (1,4-addition product). The ratio of these products is dependent on the reaction conditions.

Experimental Protocol: Synthesis from 1,3-Butadiene and HCl

This protocol describes the laboratory-scale synthesis of **3-Chloro-1-butene** from 1,3-butadiene and hydrogen chloride.

Materials:

- 1,3-Butadiene
- Anhydrous Hydrogen Chloride (gas)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice-salt bath
- Dry ice/acetone condenser


- Gas dispersion tube
- Three-necked round-bottom flask
- Magnetic stirrer

Procedure:

- Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube extending below the surface of the solvent, and a dry ice/acetone condenser. The outlet of the condenser should be fitted with a drying tube.
- Cool the flask in an ice-salt bath to -10 °C.
- Condense approximately 10 g (0.185 mol) of 1,3-butadiene into the flask.
- Add 100 mL of pre-cooled anhydrous dichloromethane to the flask.
- Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC).
- Once the desired conversion is achieved, stop the flow of HCl and purge the system with nitrogen gas to remove any excess HCl.
- Transfer the reaction mixture to a separatory funnel and wash with cold saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.
- The crude product is then purified by fractional distillation to yield **3-Chloro-1-butene**.

Expected Yield: The yield can vary depending on the reaction conditions. A typical yield is in the range of 60-70%.

Diagram: Synthesis of **3-Chloro-1-butene**

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Chloro-1-butene** from 1,3-Butadiene.

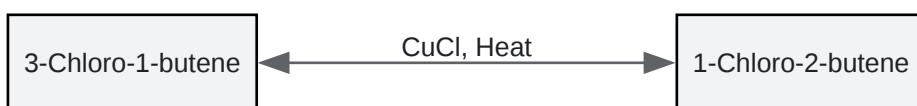
Key Reactions of **3-Chloro-1-butene**

3-Chloro-1-butene is a valuable precursor for the synthesis of various organic compounds due to the reactivity of its allylic chloride functionality.

Isomerization to **1-Chloro-2-butene (Crotyl Chloride)**

3-Chloro-1-butene can be isomerized to the more thermodynamically stable 1-chloro-2-butene. This reaction is often catalyzed by Lewis acids or other catalysts.

Experimental Protocol: Cuprous Chloride Catalyzed Isomerization


Materials:

- **3-Chloro-1-butene**
- Cuprous Chloride (CuCl)
- Dimethylformamide (DMF)
- Nitrogen atmosphere
- Heating mantle with a temperature controller
- Round-bottom flask with a reflux condenser

Procedure:

- To a solution of **3-chloro-1-butene** in dimethylformamide, add a catalytic amount of cuprous chloride under a nitrogen atmosphere.
- Heat the reaction mixture to 60-80 °C with stirring.
- Monitor the progress of the isomerization by gas chromatography.
- Once equilibrium is reached, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with diethyl ether.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The product is a mixture of **3-chloro-1-butene** and 1-chloro-2-butene, which can be separated by fractional distillation.

Diagram: Isomerization of **3-Chloro-1-butene**

[Click to download full resolution via product page](#)

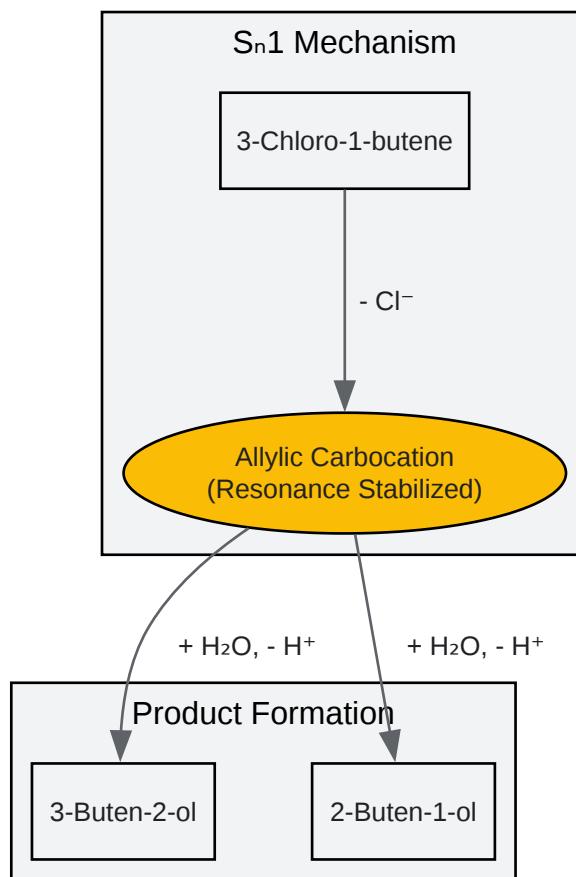
Caption: Isomerization of **3-Chloro-1-butene**.

Hydrolysis to Butenols

The hydrolysis of **3-Chloro-1-butene** proceeds through an S_N1 mechanism, involving a resonance-stabilized allylic carbocation. This results in the formation of a mixture of 3-buten-2-ol and 2-buten-1-ol.

Experimental Protocol: Hydrolysis of **3-Chloro-1-butene**

Materials:


- **3-Chloro-1-butene**
- Water/Acetone mixture (e.g., 1:1 v/v)

- Sodium bicarbonate
- Diethyl ether
- Round-bottom flask with a reflux condenser
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve **3-Chloro-1-butene** in a mixture of acetone and water.
- Stir the solution at room temperature or gently heat to reflux to increase the reaction rate.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture and neutralize the generated HCl with sodium bicarbonate.
- Extract the products with diethyl ether.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The resulting mixture of alcohols can be analyzed and separated by chromatography.

Diagram: Hydrolysis of 3-Chloro-1-butene

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **3-Chloro-1-butene** via an $S_{n}1$ mechanism.

Safety Information

3-Chloro-1-butene is a highly flammable liquid and vapor.^[8] It is irritating to the eyes, respiratory system, and skin.^[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be performed in a well-ventilated fume hood. Keep away from sources of ignition.^[4]

Table 3: Hazard and Safety Information

Hazard Statement	Precautionary Statement
H225: Highly flammable liquid and vapor[8]	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8]
H315: Causes skin irritation[8]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
H319: Causes serious eye irritation[8]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Applications in Research and Development

3-Chloro-1-butene is a versatile building block in organic synthesis. Its applications include:

- **Alkylation:** It is used as an alkylating agent to introduce the 1-methylallyl group into various molecules.
- **Precursor to other compounds:** It serves as a starting material for the synthesis of butenyl derivatives, including alcohols, ethers, and amines.
- **Polymer Chemistry:** It can be used in the synthesis of specialty polymers.

Conclusion

3-Chloro-1-butene is a chemical intermediate with a well-defined set of properties and a range of applications in organic synthesis. Understanding its synthesis, reactivity, and safe handling is crucial for its effective use in research and development. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for scientists and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved 3] The reaction of 1,3-butadiene with HCl produces a | Chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3-Chloro-1-butene(563-52-0) 1H NMR [m.chemicalbook.com]
- 8. 3-Chloro-1-butene | C4H7Cl | CID 11242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Chloro-1-butene CAS number 563-52-0]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220285#3-chloro-1-butene-cas-number-563-52-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com